molecular formula C16H24O B1235873 Allyl alpha-ionone CAS No. 79-78-7

Allyl alpha-ionone

Cat. No.: B1235873
CAS No.: 79-78-7
M. Wt: 232.36 g/mol
InChI Key: FXCYGAGBPZQRJE-UHFFFAOYSA-N
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Description

Allyl alpha-ionone is an organic compound with the molecular formula C16H24O. It belongs to the family of ionones, which are cyclic terpenoids. This compound is known for its pleasant violet-like fragrance and is widely used in the fragrance and flavor industry .

Mechanism of Action

, is a pseudoionone synthesized through a route similar to conventional ionones. Instead of resulting from a condensation between citral and acetone, Allyl α-ionone arises from a condensation between citral and allyl acetone. An acid treatment cyclizes the intermediate product obtained during this process .

Now, let’s break down the requested points:

Biochemical Analysis

Biochemical Properties

Allyl alpha-ionone plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to olfactory receptors, which are G-protein-coupled receptors, and influence signal transduction pathways related to smell .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . This modulation can lead to changes in the expression of genes involved in inflammatory processes. Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, this compound can activate olfactory receptors, triggering downstream signaling cascades that result in physiological responses . These interactions at the molecular level contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate physiological processes such as inflammation and metabolism . At high doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The metabolic pathways of this compound include its conversion to various metabolites through oxidation and reduction reactions. These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution to different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within tissues, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular function . For example, this compound has been found to localize to the endoplasmic reticulum, where it interacts with metabolic enzymes and influences their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl alpha-ionone can be synthesized through the isomerization of pseudoionones. Pseudoionones are condensation products of aldehydes, such as citral, and ketones, such as acetone. The isomerization process involves heating pseudoionones in the presence of acidic reagents like sulfuric acid, formic acid, or phosphoric acid .

Industrial Production Methods: In industrial settings, the isomerization of pseudoionones to produce this compound is often conducted using boron trifluoride as a catalyst. This method is preferred because it yields a higher proportion of the alpha-isomer compared to other acidic reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl alpha-ionone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Alpha-ionone
  • Beta-ionone
  • Gamma-ionone
  • Damascones (alpha-damascone, beta-damascone)

Comparison:

Allyl alpha-ionone stands out due to its unique allyl group, which imparts distinct chemical reactivity and fragrance properties.

Properties

IUPAC Name

1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYGAGBPZQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)CCC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047591
Record name Allyl-alpha-ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid with a fruity, woody odour
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol)
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.935
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

79-78-7
Record name Allyl-α-ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl-alpha-ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known toxicological and dermatological properties of Allyl alpha-ionone?

A1: A toxicological and dermatological review of this compound when used as a fragrance ingredient has been conducted []. This review likely considered aspects such as skin sensitization, irritation potential, and systemic toxicity.

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